3'-Azido-3'-deoxy-5-methylcytidine
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Overview
Description
3’-Azido-3’-deoxy-5-methylcytidine is a chemical compound known for its potent antiviral properties. It is particularly effective against xenotropic murine leukemia-related retrovirus and human immunodeficiency virus type 1. The compound is also utilized in click chemistry due to the presence of an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxy-5-methylcytidine typically involves the azidation of 3’-deoxy-5-methylcytidine. This process can be achieved through the reaction of 3’-deoxy-5-methylcytidine with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with an azide group .
Industrial Production Methods: Industrial production of 3’-Azido-3’-deoxy-5-methylcytidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3’-Azido-3’-deoxy-5-methylcytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC) with molecules containing alkyne or dibenzocyclooctyne groups
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes dibenzocyclooctyne or bicyclononyne groups without the need for a catalyst
Major Products:
Triazole Derivatives: Formed through cycloaddition reactions with alkyne-containing molecules
Scientific Research Applications
3’-Azido-3’-deoxy-5-methylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of triazole derivatives.
Biology: Employed in studies involving the inhibition of xenotropic murine leukemia-related retrovirus and human immunodeficiency virus type 1.
Medicine: Investigated for its potential therapeutic applications in antiviral treatments.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical compounds
Mechanism of Action
The mechanism of action of 3’-Azido-3’-deoxy-5-methylcytidine involves the inhibition of viral reverse transcriptase enzymes. The compound incorporates into the viral DNA during replication, leading to chain termination and preventing the synthesis of new viral particles. This action effectively inhibits the replication of xenotropic murine leukemia-related retrovirus and human immunodeficiency virus type 1 .
Comparison with Similar Compounds
3’-Azido-3’-deoxythymidine: Another azido-substituted nucleoside with antiviral properties.
3’-Azido-3’-deoxyuridine: Similar in structure and function, used in antiviral research.
Uniqueness: 3’-Azido-3’-deoxy-5-methylcytidine is unique due to its specific inhibition of xenotropic murine leukemia-related retrovirus and human immunodeficiency virus type 1. Its azide group also makes it highly versatile in click chemistry applications, allowing for the efficient synthesis of triazole derivatives .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c1-4-2-16(10(19)13-8(4)11)9-7(18)6(14-15-12)5(3-17)20-9/h2,5-7,9,17-18H,3H2,1H3,(H2,11,13,19)/t5-,6-,7-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIDXEHGLJUNPT-JXOAFFINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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